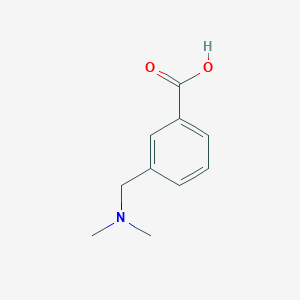

3-((Dimethylamino)methyl)benzoic acid

Description

Properties

IUPAC Name |

3-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOBHQNCZAHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424360 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155412-73-0 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-((Dimethylamino)methyl)benzoic Acid in Organic Solvents

Introduction

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. Its molecular structure, featuring a benzoic acid moiety, a tertiary amine, and a methylene linker, bestows upon it amphoteric and potentially zwitterionic characteristics. These structural attributes play a pivotal role in determining its solubility, a critical parameter that influences its behavior in various applications, including drug delivery systems, synthetic chemistry, and formulation development. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for its effective utilization and the optimization of processes in which it is a key component.

This technical guide provides a comprehensive overview of the solubility of 3-((Dimethylamino)methyl)benzoic acid in organic solvents. It delves into the physicochemical principles governing its solubility, offers qualitative and quantitative data based on available information and analysis of structural analogs, and presents a detailed experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. In the case of 3-((Dimethylamino)methyl)benzoic acid, its structure presents distinct polar and non-polar regions, leading to a complex solubility profile.

Molecular Structure and Functional Groups:

-

Benzoic Acid Moiety: The aromatic ring is inherently non-polar and contributes to solubility in non-polar organic solvents through van der Waals interactions. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic and aprotic solvents.

-

Tertiary Amine Group: The dimethylamino group (-N(CH₃)₂) is a polar functional group with a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This enhances solubility in polar protic solvents.

-

Methylene Linker: The methylene group (-CH₂-) separating the dimethylamino and phenyl groups provides conformational flexibility and contributes to the overall non-polar character of the molecule.

Zwitterionic Potential:

Due to the presence of both an acidic carboxylic acid group and a basic tertiary amine group, 3-((Dimethylamino)methyl)benzoic acid has the potential to exist as a zwitterion, a molecule with both a positive and a negative formal charge. The extent of zwitterion formation depends on the solvent environment and the pKa values of the acidic and basic moieties. In the solid state and in certain polar solvents, the zwitterionic form may be significant, which can have a profound impact on its solubility. Zwitterions often exhibit higher melting points and greater solubility in highly polar solvents compared to their neutral counterparts.

Solubility Profile in Organic Solvents

Direct, experimentally verified solubility data for 3-((Dimethylamino)methyl)benzoic acid across a wide array of organic solvents is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, such as 3-aminobenzoic acid, 4-aminobenzoic acid, and N,N-dimethylaminobenzoic acid, we can infer a likely solubility profile.

Table 1: Qualitative and Quantitative Solubility Data of 3-((Dimethylamino)methyl)benzoic Acid and Related Compounds

| Solvent Class | Solvent | 3-((Dimethylamino)methyl)benzoic Acid (Predicted/Reported) | 3-Aminobenzoic Acid (Reported) | 4-(Dimethylamino)benzoic Acid (Reported) | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble (Conflicting Reports) | Slightly soluble in cold water (5.9 g/L at 15°C), soluble in boiling water[1] | Insoluble[2] | The presence of polar functional groups suggests some water solubility, but the non-polar backbone limits it. Zwitterionic character could enhance solubility. |

| Methanol | Soluble (50-100 mg/mL) | Soluble in hot alcohol, slightly soluble in cold alcohol[1] | Slightly Soluble[2] | The hydroxyl group of methanol can hydrogen bond with both the carboxylic acid and the tertiary amine, leading to good solubility. | |

| Ethanol | Soluble | Soluble in hot alcohol, slightly soluble in cold alcohol (3g/100g)[1][3] | Soluble[4] | Similar to methanol, ethanol is a good hydrogen bonding solvent, predicting good solubility. | |

| Polar Aprotic | Acetone | Soluble | Soluble[1][3] | Soluble[4] | Acetone can act as a hydrogen bond acceptor for the carboxylic acid group, and its polarity can solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data not available | Slightly Soluble[2] | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Soluble | Data not available | DMF is another powerful polar aprotic solvent that should effectively solvate the molecule. | |

| Non-Polar | Benzene | Insoluble | Insoluble[1] | Data not available | The non-polar nature of benzene is not conducive to solvating the polar functional groups of the molecule. |

| Hexane | Insoluble | Insoluble | Data not available | As a non-polar alkane, hexane is a poor solvent for this polar molecule. | |

| Other | Chloroform | Likely Sparingly Soluble | Soluble in hot chloroform, slightly soluble in cold chloroform[1][3] | Data not available | Chloroform has a slight polarity and can act as a weak hydrogen bond donor. |

| Ether | Likely Sparingly Soluble | Soluble in ether[1][3] | Soluble[2] | The ether oxygen can act as a hydrogen bond acceptor. |

Causality Behind Solubility Trends:

-

Polar Protic Solvents: The highest solubility is anticipated in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with both the carboxylic acid (as a donor and acceptor) and the tertiary amine (as an acceptor), leading to strong solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice.

-

Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents such as acetone, DMSO, and DMF. These solvents can effectively solvate the molecule through dipole-dipole interactions and by acting as hydrogen bond acceptors for the carboxylic acid proton.

-

Non-Polar Solvents: Due to the presence of highly polar functional groups, the solubility in non-polar solvents like benzene and hexane is predicted to be very low. The energy required to break the strong intermolecular forces (including potential ionic interactions in a zwitterionic state) within the solid is not compensated by the weak van der Waals forces that would be formed with non-polar solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.

Detailed Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-((Dimethylamino)methyl)benzoic acid in a given organic solvent at a specified temperature.

Materials:

-

3-((Dimethylamino)methyl)benzoic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Experimental Workflow Diagram:

Caption: Workflow for solubility determination using the shake-flask method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-((Dimethylamino)methyl)benzoic acid to a series of vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5][6]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle for a short period.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[6]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Quantify the concentration of 3-((Dimethylamino)methyl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factors.

-

Self-Validating System:

-

Confirmation of Equilibrium: The solubility should be determined at multiple time points. Equilibrium is confirmed when consecutive measurements yield consistent results.

-

Mass Balance: The amount of dissolved solid can be cross-verified by recovering and weighing the undissolved solid at the end of the experiment, although this is less common.

-

Purity of Solid Phase: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no phase change or degradation has occurred.[6]

Logical Relationships in Solubility

The interplay of solute and solvent properties can be visualized to understand the factors driving solubility.

Caption: Factors influencing the solubility of 3-((Dimethylamino)methyl)benzoic acid.

Conclusion

The solubility of 3-((Dimethylamino)methyl)benzoic acid is a complex interplay of its structural features and the properties of the solvent. Its amphoteric and potentially zwitterionic nature suggests a preference for polar solvents, with a high degree of solubility expected in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone and DMSO. Conversely, its solubility in non-polar solvents is anticipated to be low. For definitive quantitative data, the shake-flask method provides a reliable and robust experimental approach. A thorough understanding of these solubility characteristics is essential for the successful application of 3-((Dimethylamino)methyl)benzoic acid in research and development.

References

-

3-Aminobenzoic acid. (2022, October 16). ChemBK. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data, 64(5), 2285-2292. Retrieved from [Link]

-

Solubility of 4-Aminobenzoic Acid (C₇H₇NO₂). (n.d.). Solubility of Things. Retrieved from [Link]

-

3-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Burger, A., et al. (2007). Solubility of p ABA in several solvents (data in Table 1), from above:.... ResearchGate. Retrieved from [Link]

-

Li, X., et al. (2019). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. Journal of Chemical & Engineering Data, 64(11), 4824-4831. Retrieved from [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-43. Retrieved from [Link]

-

Pharmaceutical Solubility Testing. (2026, January 23). Raytor. Retrieved from [Link]

-

Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. ResearchGate. Retrieved from [Link]

-

Dadfarnia, S., et al. (2013). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. Retrieved from [Link]

-

4-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Al-Obaidi, H., & Al-Akayleh, F. (2020). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystals, 10(9), 789. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

4-dimethylamino benzoic acid. (2024, April 9). ChemBK. Retrieved from [Link]

- Bowman, R. E., & Stroud, H. H. (1950). Process for preparing N,N-dimethylaminobenzoic acids. U.S. Patent 4,233,458.

-

4-(Dimethylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 3-((Dimethylamino)methyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-((Dimethylamino)methyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. As a Senior Application Scientist, the following guide is structured to not only present data but to also provide the underlying scientific rationale for spectral interpretation and data acquisition, ensuring both technical accuracy and field-proven applicability.

Introduction

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety and a dimethylaminomethyl substituent in the meta position, presents a unique combination of a carboxylic acid, a tertiary amine, and a benzylic group. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Due to a notable scarcity of published experimental spectra for 3-((Dimethylamino)methyl)benzoic acid, this guide will provide a detailed predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. This approach not only offers a robust framework for interpreting future experimental data but also serves as an educational tool for understanding structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((Dimethylamino)methyl)benzoic acid, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-((Dimethylamino)methyl)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The exact chemical shifts will be solvent-dependent, but the following predictions are made for a standard solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H-2) | ~8.0 | Singlet (or narrow triplet) | 1H |

| Aromatic (H-4, H-6) | 7.8 - 8.0 | Multiplet | 2H |

| Aromatic (H-5) | ~7.5 | Multiplet | 1H |

| Benzylic (-CH₂-) | ~3.5 - 3.7 | Singlet | 2H |

| N-Methyl (-N(CH₃)₂) | ~2.2 - 2.3 | Singlet | 6H |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is grounded in the analysis of substituent effects on the benzene ring and comparison with known spectra of similar compounds. The carboxylic acid proton is expected to be significantly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent.

The aromatic region will display a complex pattern typical of a 1,3-disubstituted benzene ring. The proton at position 2, being ortho to the carboxylic acid group, is expected to be the most deshielded among the ring protons. The protons at positions 4, 5, and 6 will exhibit splitting patterns dictated by their coupling to adjacent protons.

The benzylic methylene protons are anticipated to appear as a sharp singlet around 3.5-3.7 ppm, a characteristic region for protons on a carbon adjacent to both an aromatic ring and a nitrogen atom. The two methyl groups attached to the nitrogen are chemically equivalent and will therefore give rise to a single, sharp peak integrating to six protons, likely around 2.2-2.3 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic (C-1) | 130 - 135 |

| Aromatic (C-3) | 135 - 140 |

| Aromatic (C-2, C-4, C-5, C-6) | 125 - 135 |

| Benzylic (-C H₂-) | 60 - 65 |

| N-Methyl (-N(C H₃)₂) | 45 - 50 |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are predicted based on the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the typical range of 125-140 ppm. The ipso-carbons (C-1 and C-3) directly attached to the substituents will have distinct chemical shifts compared to the other aromatic carbons. The benzylic carbon, being attached to a nitrogen and an aromatic ring, is expected in the 60-65 ppm range. Finally, the two equivalent N-methyl carbons will appear as a single peak in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial. The following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-((Dimethylamino)methyl)benzoic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a spectral width that encompasses the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

Caption: NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3-((Dimethylamino)methyl)benzoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-N Stretch | 1000-1250 | Medium |

Expertise & Experience: Interpreting the Predicted IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding. This broad absorption often spans from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency.

The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid and the C-N stretching of the tertiary amine will be found in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

For a solid sample like 3-((Dimethylamino)methyl)benzoic acid, Attenuated Total Reflectance (ATR) is a modern and convenient method.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks with their wavenumbers.

-

Caption: ATR-FTIR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum

For 3-((Dimethylamino)methyl)benzoic acid (molar mass = 179.22 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.

| m/z | Predicted Fragment | Interpretation |

| 179 | [M]⁺˙ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl group |

| 134 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 58 | [CH₂=N(CH₃)₂]⁺ | Benzylic cleavage (base peak) |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

The molecular ion peak ([M]⁺˙) is expected at m/z 179, confirming the molecular weight of the compound. A key fragmentation pathway for benzylic amines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This results in the formation of a stable, resonance-stabilized iminium ion. For 3-((Dimethylamino)methyl)benzoic acid, this benzylic cleavage would lead to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58. Due to its stability, this is predicted to be the base peak (the most intense peak) in the spectrum.

Other significant fragments could arise from the loss of a methyl radical from the molecular ion to give a peak at m/z 164, or the loss of the entire carboxylic acid group as a radical, leading to a fragment at m/z 134.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

For direct infusion, the sample can be introduced directly into the ion source.

-

-

Instrument Setup (GC-MS):

-

Set the GC oven temperature program to ensure the analyte elutes at a reasonable retention time and is well-separated from any impurities.

-

Set the injector temperature to ensure complete volatilization of the sample.

-

The mass spectrometer should be operated in EI mode, typically at 70 eV.

-

The mass analyzer (e.g., a quadrupole) should be set to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument software will acquire mass spectra continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 3-((Dimethylamino)methyl)benzoic acid.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Caption: GC-MS Data Acquisition and Analysis Workflow.

Conclusion

This technical guide has provided a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for 3-((Dimethylamino)methyl)benzoic acid. By leveraging established spectroscopic principles and data from analogous structures, a detailed and scientifically grounded interpretation of the expected spectral features has been presented. The inclusion of standardized, field-proven experimental protocols offers a reliable framework for the acquisition of high-quality data. This document serves as an essential resource for any scientist or researcher working with this compound, enabling its confident identification and characterization.

References

-

Benzoic Acid ¹H and ¹³C NMR Spectra. Doc Brown's Chemistry. [Link]

-

Infrared Spectroscopy of Benzoic Acid. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry of Benzylamine. NIST Chemistry WebBook. [Link]

- General Principles of NMR, IR, and MS. Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (No URL available)

-

¹³C NMR Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(4), 271-280. (1990). [Link]

An In-Depth Technical Guide to 3-(Dimethylamino)benzoic Acid (DMAB)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've seen countless molecules leveraged in the pursuit of scientific advancement. Yet, some compounds, due to their unique electronic and structural characteristics, consistently prove to be versatile platforms for innovation. 3-(Dimethylamino)benzoic acid (DMAB), a seemingly simple aromatic carboxylic acid, is one such molecule. This guide moves beyond a cursory overview to provide an in-depth exploration of DMAB's fundamental characteristics, offering both foundational knowledge and actionable protocols for its synthesis and application. Our focus is on the "why" behind the "how," empowering researchers to not only utilize this compound but to innovate with it.

Core Molecular Profile and Physicochemical Properties

3-(Dimethylamino)benzoic acid, also known as m-(N,N-dimethylamino)benzoic acid, is an organic compound featuring a benzoic acid core substituted with a dimethylamino group at the meta-position. This substitution pattern is crucial, as it significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate in various scientific domains.

The key identifiers and properties of DMAB are summarized below:

| Property | Value | Source(s) |

| CAS Number | 99-64-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Light yellow to yellow-beige crystalline powder | [2][3] |

| Melting Point | 148-150 °C | |

| Solubility | Soluble in methanol (50 mg/mL); Insoluble in water | |

| pKa | 3.36±0.10 (Predicted) | [4] |

The presence of both a carboxylic acid (electron-withdrawing) and a dimethylamino group (electron-donating) on the benzene ring creates a unique electronic environment. The meta-substitution prevents direct resonance between these two groups, which is a key differentiator from its ortho and para isomers. This electronic arrangement influences its reactivity in electrophilic aromatic substitution and its potential as a building block in medicinal chemistry.

Caption: Molecular structure of 3-(Dimethylamino)benzoic acid.

Synthesis of 3-(Dimethylamino)benzoic Acid: A Validated Protocol

The most common and efficient laboratory-scale synthesis of DMAB is the reductive amination of 3-nitrobenzoic acid. This method is advantageous as it proceeds in high yield and the starting materials are readily available. Below is a detailed, self-validating protocol based on established procedures.[3]

Reaction Principle

The synthesis is a one-pot, two-step process. First, the nitro group of 3-nitrobenzoic acid is reduced to an amine in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. Subsequently, the in-situ generated 3-aminobenzoic acid undergoes reductive amination with formaldehyde, again in the presence of H₂ and Pd/C, to yield the desired N,N-dimethylated product.

Caption: Workflow for the synthesis and purification of DMAB.

Experimental Protocol

Materials:

-

3-Nitrobenzoic acid (1.0 eq)

-

5% Palladium on carbon (Pd/C) (catalytic amount, e.g., 1-2 mol%)

-

Methanol (solvent)

-

37% Formaldehyde solution in water (2.2 eq)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) for inerting

-

Celite or a similar filter aid

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoic acid (1.0 eq) and methanol.

-

Inerting: Sparge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst to the flask under a nitrogen atmosphere.

-

First Hydrogenation (Reduction of Nitro Group): Seal the flask and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Addition of Formaldehyde: Once the initial hydrogenation is complete, carefully vent the hydrogen and flush the system with nitrogen. Add the formaldehyde solution (2.2 eq) to the reaction mixture via a dropping funnel.

-

Second Hydrogenation (Reductive Amination): Reseal the flask, purge with hydrogen, and re-pressurize to a slightly higher pressure (e.g., 60-80 psi). Continue stirring vigorously at room temperature until hydrogen uptake ceases again.

-

Work-up: Carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The product will precipitate as a solid.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield light yellow crystals.[5]

Spectroscopic Characterization: A Guide to Interpretation

Authenticating the structure of synthesized DMAB is paramount. The following section details the expected spectroscopic data and provides insights into their interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DMAB provides distinct signals for the aromatic protons and the methyl groups of the dimethylamino moiety.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.7 (br s, 1H, COOH), 7.35-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 6.90-6.80 (m, 1H, Ar-H), 2.94 (s, 6H, N(CH₃)₂).[4]

Interpretation:

-

The broad singlet at ~12.7 ppm is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.

-

The aromatic region (7.35-6.80 ppm) shows a complex multiplet pattern corresponding to the four protons on the benzene ring. The meta-substitution pattern leads to this complexity.

-

The sharp singlet at 2.94 ppm, integrating to 6 protons, is the key signature of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~167.9 (C=O), ~150.8 (C-N), ~131.5 (Ar-C), ~129.3 (Ar-CH), ~118.4 (Ar-CH), ~116.0 (Ar-CH), ~114.6 (Ar-CH), ~40.1 (N(CH₃)₂).

Interpretation:

-

The signal at ~167.9 ppm corresponds to the carbonyl carbon of the carboxylic acid.

-

The signal at ~150.8 ppm is the aromatic carbon directly attached to the nitrogen atom.

-

The remaining aromatic signals appear between 114 and 132 ppm.

-

The signal at ~40.1 ppm is characteristic of the two equivalent methyl carbons of the dimethylamino group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of DMAB typically shows a prominent molecular ion peak.

-

MS (EI): m/z (%) = 165 ([M]⁺, 100), 148, 120, 92, 77.[4]

Interpretation:

-

The molecular ion peak at m/z 165 confirms the molecular weight of the compound.

-

Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 148) and -COOH (m/z 120). The peak at m/z 77 is characteristic of a phenyl group.

Applications in Research and Development

The unique structural and electronic features of DMAB make it a valuable tool in several areas of scientific research and development.

Building Block in Medicinal Chemistry

The DMAB scaffold is a versatile starting point for the synthesis of more complex molecules with potential biological activity. The dimethylamino group can act as a key pharmacophore, influencing properties like receptor binding, solubility, and metabolic stability. Benzoic acid derivatives, in general, are explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[6][7] The carboxylic acid moiety provides a convenient handle for derivatization, such as the formation of amides and esters, to generate libraries of compounds for screening.

Analytical Chemistry and Biochemistry

DMAB has been utilized in colorimetric assays for the determination of enzyme activity. For example, it is used in a coupled reaction to quantify the activity of peroxidase and manganese peroxidase.[3][8] This application leverages the reactivity of the aromatic ring and the chromophoric properties of the resulting products.

Potential as a MALDI Matrix

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of large biomolecules. The choice of matrix is critical for successful ionization. Benzoic acid derivatives are a well-established class of MALDI matrices.[2][4] While specific performance data for the 3-isomer (DMAB) is not as prevalent as for other derivatives like 2,5-dihydroxybenzoic acid (DHB), its fundamental properties—strong UV absorption due to the aromatic ring and the ability to participate in proton transfer—suggest its potential as a matrix for the analysis of peptides and other small molecules. Further investigation into its efficacy for different analyte classes is a promising area of research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling DMAB.

-

Hazard Identification: DMAB is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Dimethylamino)benzoic acid is more than just a simple chemical intermediate. Its unique combination of functional groups and electronic properties makes it a versatile and valuable tool for researchers in organic synthesis, medicinal chemistry, and analytical sciences. By understanding its fundamental characteristics and employing robust synthetic and analytical protocols, scientists can effectively leverage DMAB as a building block for innovation and discovery. This guide provides a solid foundation for that endeavor, encouraging a deeper understanding and broader application of this multifaceted compound.

References

-

PubChem. (n.d.). 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Schiller, J., Becher, F., & Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5431. [Link]

- Anthon, G. E., & Barrett, D. M. (2001). Colorimetric method for the determination of lipoxygenase activity. Journal of Agricultural and Food Chemistry, 49(1), 32–37.

-

National Institutes of Health. (n.d.). 3-(Dimethylamino)benzoic acid. PubChem. Retrieved from [Link]

- Touchette, K. M. (2006). Reductive Amination of ortho-Vanillin: A One-Pot, Three-Step, Drug-Like-Molecule Synthesis.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

Fuchs, B., Schiller, J., & Süß, R. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. International Journal of Molecular Sciences, 19(12), 3949. [Link]

-

MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

-

Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Singh, S., & Sharma, P. K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR [m.chemicalbook.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 3-((Dimethylamino)methyl)benzoic Acid: A Technical Guide for Researchers

Introduction: A Novel Scaffold for Drug Discovery

3-((Dimethylamino)methyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a dimethylaminomethyl group at the meta position. Its unique structural features, combining a carboxylic acid moiety with a tertiary amine, present a compelling scaffold for the exploration of novel therapeutic agents. While direct research on this specific molecule is limited, the broader class of aminobenzoic acid derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and local anesthetic properties.[1][2] This guide provides a comprehensive framework for investigating the therapeutic potential of 3-((Dimethylamino)methyl)benzoic acid, offering detailed protocols and a rationale for exploring its utility in oncology, infectious diseases, and pain management.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key properties of 3-((Dimethylamino)methyl)benzoic acid and its hydrochloride salt.

| Property | 3-((Dimethylamino)methyl)benzoic acid | 3-((Dimethylamino)methyl)benzoic acid hydrochloride | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [3][4] |

| Appearance | Not specified | White solid | [4] |

| Purity | Not specified | 95% | [4] |

| Storage | Not specified | 0-8 °C | [4] |

Proposed Research Area 1: Anticancer Activity

The benzoic acid scaffold is a constituent of numerous compounds with established anticancer properties.[5] Furthermore, derivatives of aminobenzoic acid have shown promise as cytotoxic agents against various cancer cell lines.[2][6] The presence of the tertiary amine in 3-((Dimethylamino)methyl)benzoic acid may enhance cellular uptake and interaction with intracellular targets. Therefore, a systematic evaluation of its anticancer potential is a primary research directive.

Rationale for Investigation

The rationale for investigating the anticancer properties of 3-((Dimethylamino)methyl)benzoic acid is rooted in the established activity of structurally related compounds. For instance, various quinazoline derivatives, which can be synthesized from aminobenzoic acids, have demonstrated significant in vitro cytotoxicity against cancer cell lines like HeLa and MDA-MB231.[7] Moreover, the incorporation of N-alkyl amine functionalities has been a strategy in the development of potent anticancer agents.[8] The structural motifs present in 3-((Dimethylamino)methyl)benzoic acid suggest a potential for interaction with key biological targets implicated in cancer progression.

Experimental Workflow: In Vitro Anticancer Screening

The following workflow outlines a standard protocol for the initial in vitro screening of 3-((Dimethylamino)methyl)benzoic acid for anticancer activity using the MTT assay.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Preparation: Prepare a stock solution of 3-((Dimethylamino)methyl)benzoic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations for treatment.

-

Cell Treatment: Replace the culture medium in the 96-well plates with the prepared compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug). Incubate the plates for 48 to 72 hours.[10]

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation

The results of the anticancer screening should be summarized in a table for clear comparison of the IC₅₀ values across different cell lines.

| Cell Line | IC₅₀ (µM) of 3-((Dimethylamino)methyl)benzoic acid | IC₅₀ (µM) of Positive Control |

| HeLa | ||

| MCF-7 | ||

| A549 |

Proposed Research Area 2: Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[1] Aminobenzoic acid derivatives have been reported to possess antibacterial and antifungal properties.[1][11][12] The tertiary amine and carboxylic acid functionalities in 3-((Dimethylamino)methyl)benzoic acid may facilitate interactions with microbial cell walls or intracellular targets, making it a candidate for antimicrobial drug development.

Rationale for Investigation

The investigation into the antimicrobial potential of 3-((Dimethylamino)methyl)benzoic acid is supported by studies on related compounds. For example, Schiff bases and esters of p-aminobenzoic acid have demonstrated significant in vitro antimicrobial activity.[1] Furthermore, benzoic acid derivatives have been explored as antifungal agents, with some compounds showing inhibitory effects on fungal-specific enzymes like CYP53.[13] The structural characteristics of 3-((Dimethylamino)methyl)benzoic acid warrant its evaluation against a panel of clinically relevant bacteria and fungi.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow illustrates the key steps in determining the antimicrobial activity of the compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth media.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[14]

-

Compound Dilution: Perform serial twofold dilutions of the 3-((Dimethylamino)methyl)benzoic acid stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Data Presentation

The antimicrobial activity data should be presented in a table format, listing the MIC and MBC/MFC values for each tested microorganism.

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans | ||

| Aspergillus niger |

Proposed Research Area 3: Local Anesthetic Activity

The chemical structure of 3-((Dimethylamino)methyl)benzoic acid shares similarities with known local anesthetics, which often contain an aromatic ring, an intermediate chain, and an amino group. The presence of these moieties suggests that the compound may possess the ability to block nerve impulses, a hallmark of local anesthesia.

Rationale for Investigation

The investigation of 3-((Dimethylamino)methyl)benzoic acid as a potential local anesthetic is based on its structural analogy to established anesthetic agents. Many local anesthetics are amino esters or amino amides of benzoic acid or a related aromatic acid.[16] The tertiary amine group in the target molecule is a common feature in local anesthetics and is crucial for their mechanism of action, which involves the blockade of voltage-gated sodium channels in nerve membranes.

Experimental Workflow: Evaluation of Local Anesthetic Activity

A common in vivo model for assessing local anesthetic activity is the rodent tail-flick test. The workflow below outlines this procedure.

Caption: Workflow for evaluating local anesthetic activity using the tail-flick test.

Detailed Protocol: Rodent Tail-Flick Test

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental setup.

-

Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to flick its tail away from the heat.[17]

-

Compound Administration: Administer a subcutaneous injection of 3-((Dimethylamino)methyl)benzoic acid solution at the base of the tail. A vehicle control and a positive control (e.g., lidocaine) should also be tested.

-

Post-Treatment Measurement: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after compound administration. A cut-off time should be established to prevent tissue damage.

-

Data Analysis: The duration of local anesthesia is defined as the time during which the tail-flick latency is significantly prolonged compared to the baseline. Plot the mean tail-flick latency against time for each treatment group.

Data Presentation

The results can be presented in a table summarizing the duration of action and in a graph illustrating the time course of the anesthetic effect.

| Treatment Group | Onset of Action (min) | Duration of Action (min) |

| Vehicle Control | - | - |

| 3-((Dimethylamino)methyl)benzoic acid (Dose 1) | ||

| 3-((Dimethylamino)methyl)benzoic acid (Dose 2) | ||

| Lidocaine (Positive Control) |

Synthesis of 3-((Dimethylamino)methyl)benzoic Acid

A plausible synthetic route for 3-((Dimethylamino)methyl)benzoic acid can be adapted from established methods for similar compounds. A potential two-step synthesis starting from 3-(bromomethyl)benzoic acid is outlined below.

Experimental Workflow: Synthesis

Caption: Proposed synthetic workflow for 3-((Dimethylamino)methyl)benzoic acid.

Detailed Protocol: Synthesis

-

Nucleophilic Substitution: Dissolve 3-(bromomethyl)benzoic acid in a suitable organic solvent such as tetrahydrofuran (THF). Add an excess of dimethylamine (as a solution in THF or as a gas) and a base like triethylamine to neutralize the hydrobromic acid formed during the reaction. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 3-((Dimethylamino)methyl)benzoic acid.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating research into the therapeutic potential of 3-((Dimethylamino)methyl)benzoic acid. The proposed investigations into its anticancer, antimicrobial, and local anesthetic properties are based on the established biological activities of structurally related aminobenzoic acid derivatives. The detailed experimental protocols and workflows are designed to be adaptable to specific laboratory settings and research objectives.

Future research could expand upon these initial screenings. For promising anticancer activity, mechanistic studies could be pursued to identify the molecular targets and signaling pathways involved. For antimicrobial activity, evaluation against a broader panel of resistant strains and in vivo efficacy studies would be the next logical steps. If significant local anesthetic properties are observed, further studies to determine the potency, duration of action, and potential for toxicity would be warranted. The versatility of the 3-((Dimethylamino)methyl)benzoic acid scaffold also allows for the synthesis of a library of derivatives to explore structure-activity relationships and optimize therapeutic efficacy.

References

- Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

-

Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Retrieved from [Link]

-

PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP 0855386 A1. Retrieved from [Link]

-

ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from [Link]

-

PubMed Central. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Retrieved from [Link]

-

PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

PubMed. (n.d.). Antitumor properties of some 2-[(dimethylamino)methyl]phenylgold(III) complexes. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticancer activity of new quinazoline derivatives. Retrieved from [Link]

-

Chemchart. (n.d.). 3-[(dimethylamino)methyl]benzoic acid (155412-73-0). Retrieved from [Link]

-

Dove Medical Press. (2023). Evaluation of the local anesthetic. JEP. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]

-

bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP 0855386 B1.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the determination of local anesthetic agents. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15.... Retrieved from [Link]

-

YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

-

bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2022). Local Anesthetic by Different Methods. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

-

PubMed. (2021). Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

-

EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Retrieved from [Link]

-

PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][14][18][19]tetrazine-8-carboxylates and -carboxamides. PMC. Retrieved from [Link]

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. mdpi.com [mdpi.com]

- 3. 3-[(dimethylamino)methyl]benzoic acid (155412-73-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3-[(Dimethylamino)methyl]benzoic acid hydrochloride 95% | CAS: 155412-73-0 | AChemBlock [achemblock.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biomerieux.com [biomerieux.com]

- 16. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 17. dovepress.com [dovepress.com]

- 18. Buy (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (EVT-1184437) | 1201-93-0 [evitachem.com]

- 19. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

3-((Dimethylamino)methyl)benzoic acid reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3-((Dimethylamino)methyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 3-((Dimethylamino)methyl)benzoic acid (CAS 155412-73-0), a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages fundamental chemical principles and data from structurally analogous molecules to build a robust profile. The guide explores the distinct reactivity of the carboxylic acid and tertiary amine functional groups, postulates potential degradation pathways, and offers detailed protocols for empirical stability testing. It is intended to serve as a foundational resource for scientists and developers, enabling informed decisions in experimental design, handling, and formulation.

Physicochemical Properties and Identification

3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic compound incorporating both an acidic carboxylic acid group and a basic tertiary amine group, separated by a methylene bridge. This unique structure imparts amphoteric properties and offers multiple sites for chemical modification. The compound is commonly available as its hydrochloride salt to improve handling and stability.[1]

Table 1: Physicochemical Properties of 3-((Dimethylamino)methyl)benzoic acid and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 3-((Dimethylamino)methyl)benzoic acid | - |

| CAS Number | 155412-73-0 (for Hydrochloride Salt) | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White solid (as Hydrochloride Salt) | [1] |

| Predicted Melting Point | 91.7 °C | [2] |

| Predicted Boiling Point | 294.02 - 311.96 °C | [2] |

| Predicted Water Solubility | 8150 - 8333 mg/L | [2] |

| Storage Conditions | 0-8 °C (for Hydrochloride Salt) | [1] |

Core Reactivity Profile

The reactivity of 3-((Dimethylamino)methyl)benzoic acid is dictated by the interplay of its three primary structural components: the carboxylic acid, the tertiary amine, and the benzylic methylene group. Understanding the characteristic reactions of each is crucial for its application as a chemical intermediate.

Caption: Key reactivity sites on the 3-((Dimethylamino)methyl)benzoic acid molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily participates in several fundamental organic reactions:

-

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters. This is a common derivatization for modulating solubility and pharmacokinetic properties in drug development.

-

Amide Bond Formation: Coupling with primary or secondary amines using standard reagents (e.g., EDC, DCC, HATU) produces amides. This reaction is central to the synthesis of peptides and other complex molecules.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (3-((dimethylamino)methyl)phenyl)methanol.

-

Salt Formation: As an acid, it reacts with bases to form carboxylate salts, which often exhibit increased aqueous solubility.

Reactivity of the Tertiary Amine Group

The dimethylamino group imparts basicity and nucleophilicity to the molecule:

-

Salt Formation: The tertiary amine readily reacts with acids to form ammonium salts. The commercially available form is often the hydrochloride salt, which is more stable and easier to handle than the free base.[1]

-

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge and can be used to alter the molecule's biological activity or physical properties.

-

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA can form the corresponding N-oxide, a common metabolic pathway for tertiary amines.

Stability and Degradation Profile

Factors Influencing Stability

-

pH: The molecule's stability is expected to be pH-dependent. In strongly acidic or basic solutions, hydrolysis of potential derivatives (esters, amides) could be accelerated. The zwitterionic nature of the molecule near neutral pH may influence its solubility and aggregation behavior.

-

Temperature: Like most organic compounds, it is susceptible to thermal decomposition at elevated temperatures. Combustion is known to produce toxic fumes, including nitrogen oxides (NOx).[3]

-

Oxidizing Agents: The tertiary amine and the benzylic carbon are potential sites for oxidation. Contact with strong oxidizing agents should be avoided.

-

Light: Aromatic compounds can be sensitive to UV light, which may catalyze degradation. Storage in amber vials or in the dark is recommended.

Table 2: Summary of Stability and Storage Recommendations

| Condition | Stability Profile & Recommendations |

| pH | Avoid strongly acidic or basic conditions for long-term storage in solution. |

| Temperature | Store at recommended 0-8 °C.[1] Avoid excessive heat. |

| Light | Protect from light to prevent potential photodegradation. |

| Atmosphere | Store in a well-sealed container under a dry, inert atmosphere if possible. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids/bases. |

Postulated Degradation Pathways

Environmental or metabolic degradation is likely initiated at the most reactive sites. Drawing parallels from the microbial degradation of substituted benzoic acids[4][5], a hypothetical pathway could involve:

-

Oxidation: Initial enzymatic attack could occur at the aromatic ring (hydroxylation) or the benzylic carbon.

-

Demethylation: The N-methyl groups could be enzymatically removed.

-

Ring Cleavage: Following hydroxylation, catecholic intermediates may be formed, which are then susceptible to enzymatic ring-opening, leading to aliphatic acids that can enter central metabolic cycles.[4][6]

Caption: A hypothetical environmental degradation pathway for the title compound.

Handling, Storage, and Safety

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3] If handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[1][3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[7] In case of contact, wash skin immediately with soap and water. For eye contact, flush with running water for at least 15 minutes.[3]

-

Storage: The hydrochloride salt should be stored in a cool, dry, and dark place, with recommended temperatures between 0-8 °C.[1] Keep the container tightly closed to prevent moisture uptake.

Experimental Protocols for Characterization

To move beyond theoretical assessment, empirical testing is paramount. The following protocols provide robust, self-validating frameworks for assessing the stability of 3-((Dimethylamino)methyl)benzoic acid.

Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition temperature of the compound.

-

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. The resulting thermogram provides a clear profile of the material's thermal stability.

-

Protocol: pH-Dependent Stability Study using HPLC

-

Objective: To quantify the degradation of the compound over time in solutions of varying pH.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Incubation: Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare multiple vials for each pH to be used as time points.

-

Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each pH condition into a calibrated HPLC system to determine the initial concentration.

-

Incubation: Store the prepared sample vials at a controlled temperature (e.g., 40 °C to accelerate degradation).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 28 days), remove a vial for each pH condition, bring it to room temperature, and analyze by HPLC.

-

Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. This allows for the calculation of degradation kinetics (e.g., half-life, rate constant). The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

Caption: Experimental workflow for an HPLC-based pH stability study.

References

Sources

- 1. 3-[(Dimethylamino)methyl]benzoic acid hydrochloride 95% | CAS: 155412-73-0 | AChemBlock [achemblock.com]

- 2. 3-[(dimethylamino)methyl]benzoic acid (155412-73-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]

- 7. carlroth.com [carlroth.com]

Methodological & Application

Synthesis of 3-((Dimethylamino)methyl)benzoic Acid Derivatives: An In-Depth Technical Guide for Researchers

Introduction: The Significance of the 3-((Dimethylamino)methyl)benzoic Acid Scaffold